1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride
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Overview
Description
1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C12H16N2O2·HCl. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound is characterized by the presence of a piperidin-2-one ring substituted with an amino and a methoxy group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-methoxybenzaldehyde and piperidin-2-one.
Condensation Reaction: The 4-amino-2-methoxybenzaldehyde undergoes a condensation reaction with piperidin-2-one in the presence of a suitable catalyst to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperidin-2-one: This compound is similar in structure but lacks the amino group.
1-(4-Aminophenyl)piperidin-2-one: This compound is similar but lacks the methoxy group.
Uniqueness: 1-(4-Amino-2-methoxyphenyl)piperidin-2-one hydrochloride is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern may confer distinct properties compared to its analogs.
Properties
IUPAC Name |
1-(4-amino-2-methoxyphenyl)piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-8-9(13)5-6-10(11)14-7-3-2-4-12(14)15;/h5-6,8H,2-4,7,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFIFHBFBYLCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCCC2=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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